2,3,5,6-Tetrafluoro-4-formylbenzoic acid
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Overview
Description
2,3,5,6-Tetrafluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H2F4O3 and a molecular weight of 222.09 g/mol It is characterized by the presence of four fluorine atoms and a formyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-formylbenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the reaction of benzoic acid with tetrafluoromethane in the presence of a catalyst under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoro-4-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2,3,5,6-Tetrafluoro-4-carboxybenzoic acid.
Reduction: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine content.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-formylbenzoic acid is primarily influenced by its fluorine atoms and formyl group. The fluorine atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. The formyl group can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes . These properties make it a versatile compound in synthetic chemistry and material science.
Comparison with Similar Compounds
2,3,5,6-Tetrafluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid:
Uniqueness: 2,3,5,6-Tetrafluoro-4-formylbenzoic acid is unique due to the presence of both fluorine atoms and a formyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4O3/c9-4-2(1-13)5(10)7(12)3(6(4)11)8(14)15/h1H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBNSMCHGKYMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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